molecular formula C17H17NO5S B2526645 5-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-2-methoxybenzoic acid CAS No. 170287-76-0

5-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-2-methoxybenzoic acid

Cat. No.: B2526645
CAS No.: 170287-76-0
M. Wt: 347.39
InChI Key: PHUBZSORENWZOD-UHFFFAOYSA-N
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Description

5-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-2-methoxybenzoic acid is a complex organic compound that features a quinoline derivative linked to a sulfonyl group and a methoxybenzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-2-methoxybenzoic acid typically involves multiple steps, starting with the preparation of the quinoline derivative. One common method involves the Castagnoli–Cushman reaction, which is used to synthesize 3,4-dihydroisoquinolin-1(2H)-one derivatives . This reaction involves the condensation of an imine with an anhydride, followed by cyclization.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced manufacturing techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

5-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-2-methoxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce the quinoline moiety or other functional groups.

    Substitution: This reaction can involve the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions can vary widely depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxides, while reduction could produce dihydroquinoline derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound with applications in drug discovery and development.

    Medicine: Its derivatives could be explored for their therapeutic potential, particularly in the treatment of diseases where quinoline derivatives have shown efficacy.

    Industry: It could be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-2-methoxybenzoic acid would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl group could play a role in enhancing the compound’s binding affinity or specificity for its target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline derivatives and sulfonyl-containing molecules. Examples include:

Uniqueness

What sets 5-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-2-methoxybenzoic acid apart is the combination of the quinoline and sulfonyl groups with the methoxybenzoic acid moiety. This unique structure could confer distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

5-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-2-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO5S/c1-23-16-9-8-13(11-14(16)17(19)20)24(21,22)18-10-4-6-12-5-2-3-7-15(12)18/h2-3,5,7-9,11H,4,6,10H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHUBZSORENWZOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCCC3=CC=CC=C32)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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